molecular formula C24H32N2O3 B5353381 3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE

3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE

Cat. No.: B5353381
M. Wt: 396.5 g/mol
InChI Key: DRWJDCGLSRJKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a unique combination of adamantane, pyrrolidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of adamantan-1-amine with formaldehyde to form an intermediate, which is then reacted with 4-propoxyphenylpyrrolidine-2,5-dione under controlled conditions . The reaction conditions often include refluxing in methanol or ethanol, with the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE is unique due to its combination of adamantane, pyrrolidine, and phenyl groups, which confer distinct chemical and biological properties. This combination enhances the compound’s stability, bioactivity, and potential for diverse applications .

Properties

IUPAC Name

3-(1-adamantylmethylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3/c1-2-7-29-20-5-3-19(4-6-20)26-22(27)11-21(23(26)28)25-15-24-12-16-8-17(13-24)10-18(9-16)14-24/h3-6,16-18,21,25H,2,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWJDCGLSRJKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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